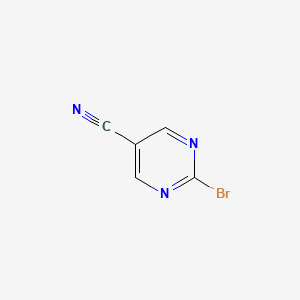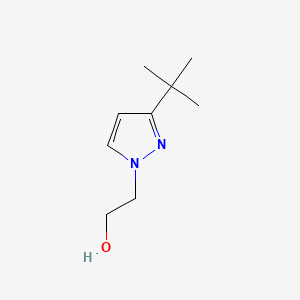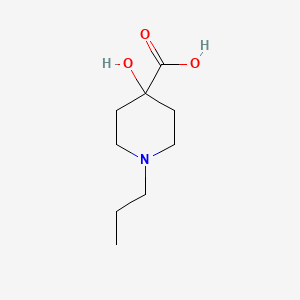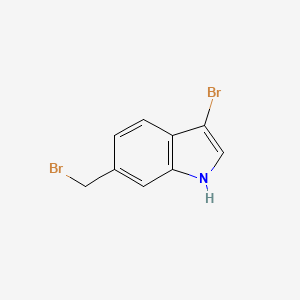
2-溴嘧啶-5-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromopyrimidine-5-carbonitrile is a chemical compound with the empirical formula C5H2BrN3 and a molecular weight of 183.99 . It is a solid substance and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Bromopyrimidine-5-carbonitrile can be achieved by reacting 5-bromo-2-chloropyrimidine with potassium nitride . Other methods of synthesis may involve microwave-assisted aminocarbonylation at C-2 with palladium and Mo (CO) 6 .Molecular Structure Analysis
The molecular structure of 2-Bromopyrimidine-5-carbonitrile is represented by the SMILES stringBrc1cnc (nc1)C#N . The InChI key for this compound is VPQICCOHFSGBMA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Bromopyrimidine-5-carbonitrile is a solid substance . It has a molecular weight of 183.99 and a predicted density of 1.86±0.1 g/cm3 . It is slightly soluble in water and should be stored in an inert atmosphere at 2-8°C .科学研究应用
杀虫活性:对吡咯衍生物的研究,例如 2-芳基-4-溴-5-三氟甲基吡咯-3-腈,表明它们有望成为新型的昆虫控制剂 (Kuhn 等人,1994)。
有机合成中的催化:具有活性 –NH2 和 –OH 基团的壳聚糖已被用作合成 2-氨基嘧啶-5-腈衍生物的有效催化剂,表明构建这些衍生物的环保途径 (Siddiqui 等人,2014)。
抗菌特性:由 2-溴-4-(吡咯烷-1-基)吡啶-3-腈合成的氰基吡啶衍生物已被评估了对各种细菌的抗菌活性,表明在该领域的巨大潜力 (Bogdanowicz 等人,2013)。
新型有机化合物的合成:研究表明,合成新型嘧啶-5-腈衍生物的有效方案,可能在有机化学的各个领域得到应用 (Aryan 等人,2015)。
分子组成和药物相互作用:对 5-溴-3-硝基吡啶-2-腈的计算研究探索了其分子结构、反应性和作为药物抑制剂的潜力,表明其与药物研究的相关性 (Arulaabaranam 等人,2021)。
衍生物的抗菌活性:合成各种嘧啶衍生物并测试其生物活性,显示出开发新型抗菌剂的希望 (Youssef 等人,2018)。
安全和危害
2-Bromopyrimidine-5-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
未来方向
A series of cyanopyrimidine hybrids, including 2-Bromopyrimidine-5-carbonitrile, has been synthesized and evaluated for their in vitro cytotoxic activities against several human tumor cell lines . Some of these compounds have shown promising results, indicating potential future directions in cancer research .
生化分析
Biochemical Properties
2-Bromopyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific tyrosine residues on proteins. This inhibition can affect cell signaling pathways and has implications in cancer research . Additionally, 2-Bromopyrimidine-5-carbonitrile can bind to nucleic acids, potentially interfering with DNA and RNA synthesis.
Cellular Effects
The effects of 2-Bromopyrimidine-5-carbonitrile on cells are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and activating caspase enzymes . Furthermore, 2-Bromopyrimidine-5-carbonitrile can modulate the expression of genes involved in cell proliferation and survival, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, 2-Bromopyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases, inhibiting their activity. This binding can prevent the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, 2-Bromopyrimidine-5-carbonitrile can interact with nucleic acids, potentially causing mutations or inhibiting replication and transcription processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromopyrimidine-5-carbonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromopyrimidine-5-carbonitrile is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in vitro or in vivo can lead to sustained inhibition of enzyme activity and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromopyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity . Determining the optimal dosage is critical for maximizing the compound’s therapeutic potential while minimizing its harmful effects.
Metabolic Pathways
2-Bromopyrimidine-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
Within cells and tissues, 2-Bromopyrimidine-5-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For example, the compound may be actively transported into cells via specific membrane transporters or passively diffuse across cell membranes . Once inside the cell, 2-Bromopyrimidine-5-carbonitrile can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Bromopyrimidine-5-carbonitrile is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect cellular respiration and energy production . Understanding the subcellular distribution of 2-Bromopyrimidine-5-carbonitrile is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-bromopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRPEZYOLUMRTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-08-1 |
Source


|
| Record name | 2-Bromopyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)
![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)
![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)






